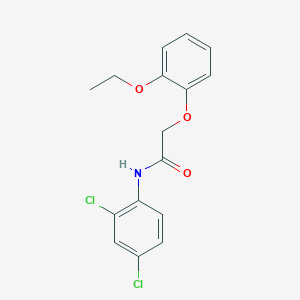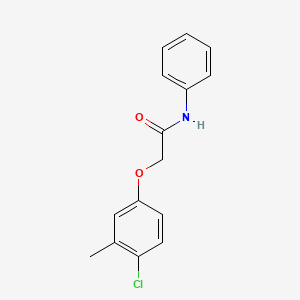
2-(4-chloro-3-methylphenoxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting with base materials such as N-methylchloroacetamide and 4-phenoxyphenol, in the presence of solvents like N,N-dimethylformamide (DMF) and catalysts including anhydrous potassium carbonate. The conditions for these reactions are carefully optimized for temperature and reaction time to achieve high yields, often exceeding 85% (He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed insights into the compound's molecular configuration, functional groups, and bonding interactions (V. Arjunan et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-chloro-3-methylphenoxy)-N-phenylacetamide or similar compounds can be complex, involving steps like acetylation, methylation, and specific rearrangements. The final products of these reactions are characterized for their potential applications in various fields, demonstrating the compound's versatility and reactivity (Teng Da-wei, 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined through systematic studies. These properties are crucial for understanding the compound's behavior under different conditions and for its application in specific research areas.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and interactions with biological molecules, are key areas of study. These properties are explored through experimental studies and theoretical calculations, providing a comprehensive understanding of the compound's chemistry.
Applications De Recherche Scientifique
Allosteric Modifiers of Hemoglobin
Research has explored derivatives structurally related to 2-(4-chloro-3-methylphenoxy)-N-phenylacetamide for their potential in modifying hemoglobin's oxygen affinity. Compounds in this category have been investigated for their ability to decrease the oxygen affinity of human hemoglobin A, potentially useful in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad, Mahran, Mehanna, & Abraham, 1991).
Antioxidant Activity
Phenolic compounds, related in structure to this compound, have been studied for their antioxidant properties. These studies focus on the inhibition of lipid peroxidation, demonstrating potential applications in protecting against oxidative stress-related damages (Dinis, Madeira, & Almeida, 1994).
Electrochemical Sensors
The compound's related structures have been utilized in the development of electrochemical sensors, specifically for detecting environmental pollutants. Such applications highlight the relevance of this compound derivatives in environmental monitoring and safety assessments (Karimi-Maleh et al., 2019).
Anticancer Research
Derivatives of this compound have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. Such research underscores the compound's potential in developing novel therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Photocatalytic Degradation Studies
Photocatalytic degradation of acetaminophen, a compound related to this compound, has been explored using TiO2 nanoparticles. This research is significant for environmental remediation, focusing on the efficient degradation of pharmaceutical contaminants (Jallouli et al., 2017).
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11-9-13(7-8-14(11)16)19-10-15(18)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECRTZWJPKMYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


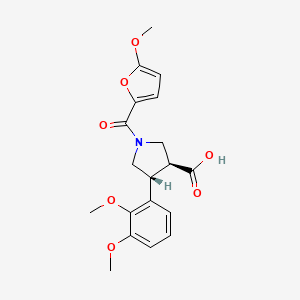
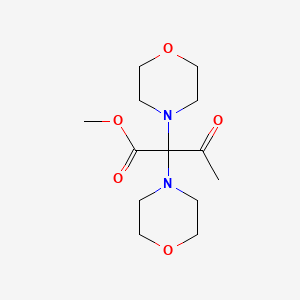
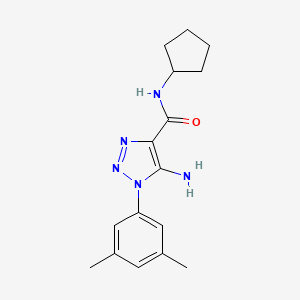
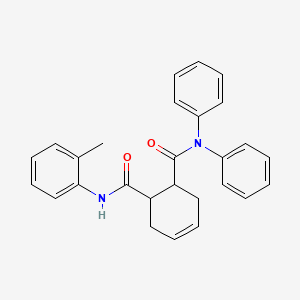
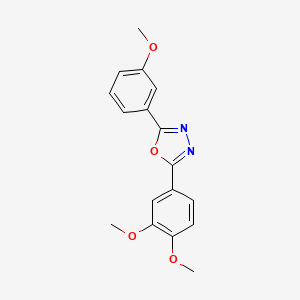
![1-(cis-4-aminocyclohexyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604438.png)
![1,3-benzodioxole-5-carbaldehyde O-[3-(trifluoromethyl)benzoyl]oxime](/img/structure/B5604444.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-biphenylcarboxamide hydrochloride](/img/structure/B5604451.png)


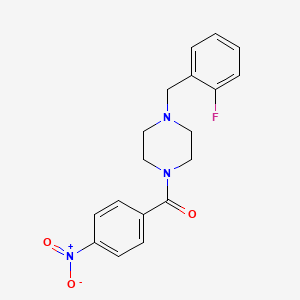
![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5604497.png)
